[(3,4-Dichlorobenzyl)sulfonyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfonyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-2-1-6(3-8(7)11)4-16(14,15)5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJGKCRDFKGLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3,4 Dichlorobenzyl Sulfonyl Acetic Acid
General Synthetic Routes to Sulfonyl Acetic Acid Derivatives
The synthesis of sulfonyl acetic acid derivatives, including [(3,4-Dichlorobenzyl)sulfonyl]acetic acid, is primarily achieved through several established chemical strategies. These methods generally involve the formation of the key sulfone group (R-SO₂-R') and the subsequent elaboration of the acetic acid moiety. The principal approaches include the oxidation of precursor sulfides, nucleophilic substitution reactions involving sulfinate salts, and modern coupling strategies.
Oxidation Pathways for Sulfone Formation
A common and direct method for preparing sulfonyl acetic acids is the oxidation of the corresponding thioacetic acid derivatives. acsgcipr.org This transformation from a sulfide (B99878) to a sulfone is a fundamental reaction in organosulfur chemistry. rsc.org The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without significant side reactions or stopping at the intermediate sulfoxide (B87167) stage. acsgcipr.orgmdpi.com
Hydrogen peroxide (H₂O₂) is a widely used oxidant for converting sulfides to sulfones due to its effectiveness, low cost, and the fact that its only byproduct is water, making it an environmentally benign choice. rsc.org The reaction is often catalyzed to enhance its rate and selectivity.
Various catalysts can be employed for this oxidation. For instance, silica-based tungstate (B81510) catalysts have been shown to effectively facilitate the oxidation of both aromatic and aliphatic sulfides to sulfones using 30% H₂O₂ at room temperature. organic-chemistry.org Another approach involves the use of urea-hydrogen peroxide (UHP), a stable and easily handled solid reagent, which can achieve the oxidation of sulfides to sulfones, often without the need for a metal catalyst. organic-chemistry.org In some systems, the selectivity towards either the sulfoxide or the sulfone can be controlled by the reaction conditions. organic-chemistry.org For example, the combination of H₂O₂ with acetic acid and a solid acid catalyst like Amberlyst 15 has been shown to be an effective system for the complete oxidation of sulfides to sulfones. akjournals.com In this two-step process, H₂O₂ is the primary oxidant for the initial conversion to sulfoxide, while peracetic acid, formed in situ, is crucial for the subsequent oxidation to the sulfone. akjournals.com
Table 1: Examples of Peroxide-Based Oxidation Systems for Sulfide to Sulfone Conversion
| Oxidant | Catalyst / Additive | Substrate | Product | Key Features |
|---|---|---|---|---|
| 30% H₂O₂ | Tantalum Carbide / Niobium Carbide | General Sulfides | Sulfoxides / Sulfones | Catalyst choice determines product selectivity. organic-chemistry.org |
| 30% H₂O₂ | Silica-based Tungstate | Aromatic & Aliphatic Sulfides | Sulfones | Recyclable catalyst, room temperature reaction. organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Phthalic Anhydride (B1165640) | Substituted Sulfides | Sulfones | Metal-free, environmentally benign conditions. organic-chemistry.org |
Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting sulfides directly to sulfones. nitrkl.ac.in The reaction mechanism is complex and can be influenced by the pH of the medium. nitrkl.ac.in In acidic conditions, permanganate is a particularly strong oxidant. orientjchem.org The oxidation of sulfides to sulfones by permanganate in anhydrous acetone (B3395972) can be significantly catalyzed by the presence of Lewis acids, such as ferric chloride. nitrkl.ac.in Without such a catalyst, the reaction may be extremely slow. nitrkl.ac.in
The mechanism of permanganate oxidation of organosulfur compounds is thought to proceed via a 1,3-dipolar cycloaddition of the permanganate ion to the sulfur atom, rather than a direct attack on the sulfur. uregina.ca This initial step is followed by the collapse of the intermediate to form the sulfone and a reduced manganese species. uregina.ca The reactivity of permanganate makes it a robust choice for this transformation, particularly for substrates that are resistant to milder oxidants.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions provide a versatile route to sulfonyl acetic acid derivatives by forming the carbon-sulfur bond. organic-chemistry.org A typical strategy involves the reaction of a sulfinate salt, acting as the nucleophile, with an electrophile containing the acetic acid moiety.
This reaction generally follows an Sₙ2 mechanism, where the sulfinate anion displaces a leaving group (such as a halide) from an α-haloacetic acid or its ester. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of sodium (3,4-dichlorobenzyl)sulfinate with a compound like ethyl bromoacetate. The resulting ester can then be hydrolyzed under basic conditions to yield the final carboxylic acid. The success of this reaction depends on the nucleophilicity of the sulfinate and the reactivity of the electrophile. organic-chemistry.org
A general scheme for this approach is as follows:
Formation of the Sulfinate: 3,4-Dichlorobenzyl chloride can be reacted with a sulfite (B76179) salt (e.g., Na₂SO₃) to form the sodium (3,4-dichlorobenzyl)sulfonate, which can then be reduced to the corresponding sulfinate.
Nucleophilic Substitution: The sodium (3,4-dichlorobenzyl)sulfinate is reacted with an α-haloacetate, such as sodium chloroacetate, to form the target molecule.
This method is advantageous as it allows for the modular construction of the target molecule from readily available precursors.
Decarboxylative Coupling Strategies
Modern synthetic methods, such as decarboxylative coupling, offer innovative pathways for forming C-C or C-S bonds, which can be applied to the synthesis of sulfones. rsc.org These reactions use carboxylic acids as stable and readily available precursors, which release carbon dioxide as a byproduct. chemistryviews.org
One such strategy involves the photoinduced, iron-catalyzed decarboxylative sulfonylation of carboxylic acids. chemistryviews.org In this process, a carboxylic acid reacts with a sulfur dioxide surrogate, like 1,4-diazabicyclo[2.2.2]octane·(SO₂)₂ (DABSO), and an electrophile under mild, light-irradiated conditions to form sulfones. chemistryviews.org
Another powerful technique is the palladium-catalyzed decarboxylative coupling of sulfonylacetic esters. nih.gov This method can be used to form γ,δ-unsaturated sulfones and facilitates C-C bond formation under neutral conditions, avoiding the need for strongly basic environments typically required for the alkylation of sulfones. nih.gov While this specific reaction creates a new C-C bond, the underlying principle of using the sulfonyl acetic acid scaffold in catalytic coupling reactions is a significant advancement. These decarboxylative methods are noted for their broad substrate scope and tolerance of various functional groups. chemistryviews.orgnih.gov
Table 2: Overview of Decarboxylative Coupling Methods for Sulfone Synthesis
| Method | Catalyst | Precursors | Product Type | Key Features |
|---|---|---|---|---|
| Photoinduced Decarboxylative Sulfonylation | Iron-based (e.g., TBAFeCl₄) | Carboxylic acid, DABSO, electrophile | Organic Sulfones | Proceeds under mild conditions with LED irradiation. chemistryviews.org |
Stereoselective Synthesis of α-Sulfonyl Acid Derivatives
The synthesis of chiral carboxylic acids bearing a stereogenic center at the α-position is of great interest in medicinal chemistry and materials science. rsc.org Achieving stereoselectivity in the synthesis of α-sulfonyl acid derivatives requires specialized asymmetric methodologies.
One notable approach is the palladium-catalyzed decarboxylative allylation of enantioenriched allyl sulfonyl acetic esters. nih.gov This reaction has been shown to be highly stereospecific, meaning the stereochemistry of the starting material is retained in the product. nih.gov The process allows for the formation of tertiary homoallylic sulfones with high conservation of enantiomeric excess. nih.gov The key to this stereospecificity is that the allylation of the intermediate α-sulfonyl anion is faster than its racemization. nih.gov
While this example focuses on an allylation reaction, it demonstrates that α-sulfonyl anions generated from sulfonyl acetic acid derivatives can be trapped in a stereocontrolled manner. This principle can be extended to other electrophiles, potentially allowing for the asymmetric synthesis of a variety of α-substituted sulfonyl acetic acids. The development of such catalytic asymmetric strategies is a key focus area in modern organic synthesis. rsc.org
Green Chemistry Approaches in Sulfone Synthesis
The synthesis of sulfones, a cornerstone of modern organic chemistry, has traditionally relied on methods that are often not environmentally benign. nih.gov However, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes. A primary method for sulfone synthesis is the oxidation of the corresponding sulfide. nih.gov Green approaches to this transformation focus on using safer oxidants and more efficient catalytic systems.
Hydrogen peroxide (H₂O₂) is a favored green oxidant because its only byproduct is water. organic-chemistry.org The use of urea-hydrogen peroxide, a stable and inexpensive solid reagent, in conjunction with phthalic anhydride in ethyl acetate, provides a metal-free, environmentally friendly method for oxidizing sulfides directly to sulfones, often without isolating the sulfoxide intermediate. organic-chemistry.org Other green strategies include the use of molecular oxygen (O₂) or air as the terminal oxidant, which is abundant and non-polluting. organic-chemistry.org Emerging technologies such as photocatalysis and electrochemistry are also being explored to provide more sustainable access to sulfones, minimizing waste and avoiding harsh reagents. nih.gov For instance, visible-light-mediated synthesis using recyclable photocatalysts like graphitic carbon nitride (g-C₃N₄) represents a sustainable pathway for creating related sulfone structures. rsc.org
Precursor Chemistry and Intermediate Derivatization
The synthesis of this compound logically proceeds through a two-step process starting from readily available precursors. The most common pathway involves the initial formation of a sulfide intermediate, followed by oxidation.
The key precursors for this synthesis are:
3,4-Dichlorobenzyl halide (e.g., chloride or bromide)
Thioglycolic acid (mercaptoacetic acid)
In the first step, the sulfur atom of thioglycolic acid acts as a nucleophile, displacing the halide from the 3,4-dichlorobenzyl halide in a standard nucleophilic substitution reaction (Sₙ2). This reaction is typically carried out in the presence of a base to deprotonate the thiol group of thioglycolic acid, forming a more potent thiolate nucleophile. This yields the key intermediate, [(3,4-Dichlorobenzyl)thio]acetic acid .
This sulfide intermediate is the direct precursor to the final sulfone product. Derivatization at this stage is possible, for example, by converting the carboxylic acid group of the intermediate into an ester or an amide before the oxidation step. Such a strategy might be employed if the desired final product is a derivative of the acetic acid moiety and if the functional group being added is sensitive to the subsequent oxidation conditions.
Catalytic Systems in the Synthesis of Sulfonyl Compounds
The oxidation of the sulfide intermediate, [(3,4-Dichlorobenzyl)thio]acetic acid, to the final sulfone product is the critical transformation. While strong oxidants can achieve this, the use of catalytic systems offers greater control, selectivity, and often aligns better with green chemistry principles. miragenews.combioengineer.org
A variety of catalytic systems have been developed for the selective oxidation of sulfides to sulfones. These can be broadly categorized as follows:
| Catalyst Type | Examples | Oxidant | Key Features |
| Metal-Based Catalysts | Tantalum carbide, Niobium carbide, Silica-based tungstate, LiNbMoO₆, Perovskite oxides (e.g., SrMn₁₋ₓRuₓO₃) | H₂O₂ or O₂ | High efficiency and selectivity. organic-chemistry.orgmiragenews.com Can be recovered and reused. organic-chemistry.org Some systems operate at low temperatures (30°C). miragenews.combioengineer.org |
| Organocatalysts | 2,2,2-Trifluoroacetophenone | H₂O₂ | Metal-free, cheap, and highly efficient. organic-chemistry.org Selectivity can be controlled by reaction conditions. organic-chemistry.org |
| Iodine-Based Systems | I₂/DMSO | DMSO | Versatile, eco-friendly, and mild oxidative system. researchgate.net An alternative to metal catalysts. researchgate.net |
Recent innovations have focused on developing solid catalysts that can facilitate sulfide oxidation using molecular oxygen. miragenews.com For example, ruthenium-doped strontium manganate (B1198562) (SrMn₁₋ₓRuₓO₃), a type of perovskite oxide, has shown exceptional selectivity (99%) for sulfone formation at temperatures as low as 30°C. miragenews.combioengineer.org Such catalysts are durable and significantly reduce the reliance on precious metals. miragenews.combioengineer.org The choice of catalyst and oxidant allows for fine-tuning the reaction to selectively yield the sulfone over the intermediate sulfoxide. organic-chemistry.org
Reaction Mechanisms of Sulfonylacetic Acid Formation
The formation of a sulfonylacetic acid from its corresponding thioacetic acid precursor via oxidation is a two-step process that proceeds through a sulfoxide intermediate.
Step 1: Oxidation of Sulfide to Sulfoxide The reaction begins with the nucleophilic attack of the electron-rich sulfur atom of the sulfide, [(3,4-Dichlorobenzyl)thio]acetic acid, on an electrophilic oxygen atom of the oxidizing agent (e.g., H₂O₂). nih.gov In the case of hydrogen peroxide, this Sₙ2-type reaction leads to the formation of a cysteine sulfenic acid (SOH) equivalent and the departure of a leaving group (e.g., water, if the reaction is acid-catalyzed). nih.gov This results in the formation of the intermediate, [(3,4-Dichlorobenzyl)sulfinyl]acetic acid (a sulfoxide). This initial oxidation step is generally faster and more facile than the second oxidation. researchgate.net
Step 2: Oxidation of Sulfoxide to Sulfone The second step involves the further oxidation of the sulfoxide intermediate to the final sulfone, this compound. The sulfur atom in the sulfoxide is less nucleophilic than in the sulfide due to the electron-withdrawing nature of the sulfinyl oxygen. Consequently, the second oxidation step is more challenging and typically requires more forcing conditions or a highly efficient catalytic system to proceed to completion. researchgate.netnih.gov The mechanism is analogous to the first step, involving a nucleophilic attack from the sulfoxide's sulfur atom on the oxidant.
Derivatization and Scaffold Hybridization for Novel Compounds
The molecular scaffold of this compound offers multiple sites for chemical modification to generate novel compounds. The primary locations for derivatization are the acetic acid moiety and the dichlorophenyl ring.
Modifications at the Acetic Acid Moiety
The carboxylic acid group is a highly versatile functional handle for derivatization. Standard organic transformations can be applied to create a library of related compounds.
Esterification: Reaction of the carboxylic acid with various alcohols under acidic conditions (Fischer esterification) or using coupling agents can yield a range of esters. These esters can modulate properties like solubility and cell permeability.
Amidation: The carboxylic acid can be coupled with a diverse set of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides. This introduces a vast scope for structural diversity and the potential to form new hydrogen bonding interactions.
Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding {2-[(3,4-Dichlorobenzyl)sulfonyl]ethanol}. This transformation changes the electronic and steric properties of the side chain.
Chain Extension: The Kiliani–Fischer synthesis, a method used to elongate carbohydrate chains, provides a conceptual basis for how chain extension could be approached, for instance, by converting the acid to an aldehyde and then using cyanohydrin formation to add a carbon atom. mgcub.ac.in
These modifications are summarized in the table below.
| Reaction Type | Reagents | Functional Group Formed |
| Esterification | Alcohol (R-OH), Acid catalyst | Ester (-COOR) |
| Amidation | Amine (R-NH₂), Coupling agent | Amide (-CONHR) |
| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) |
Variations on the Dichlorophenyl Ring
The 3,4-dichlorophenyl moiety is a common feature in many biologically active molecules. Modifying this ring system is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize properties.
Isomeric Rearrangement: The chloro substituents can be moved to other positions on the phenyl ring (e.g., 2,4-dichloro, 2,6-dichloro, or 3,5-dichloro). Such changes can profoundly impact the molecule's conformation and its ability to fit into a biological target's binding site. acs.orgnih.gov
Halogen Substitution: One or both chlorine atoms could be replaced with other halogens, such as fluorine, bromine, or iodine. This alters the steric and electronic properties of the ring. Fluorine, in particular, is often used to block metabolic sites or modulate pKa.
Bioisosteric Replacement: The chlorine atoms can be replaced with other chemical groups that have similar steric or electronic properties (bioisosteres). For example, a chloro group could be replaced by a trifluoromethyl (-CF₃) group or a methyl (-CH₃) group to probe the importance of electronics versus size.
Further Substitution: Additional substituents could be introduced onto the phenyl ring through electrophilic aromatic substitution reactions, although the deactivating nature of the two chlorine atoms and the sulfonylmethyl group would make this challenging.
These strategic variations allow for a systematic exploration of the chemical space around the core this compound scaffold. nih.gov
Sulfonamide Derivative Synthesis
The molecular structure of this compound features a sulfone group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms), not a sulfonic acid or sulfonyl chloride group. The synthesis of sulfonamides (R-SO₂-NR'R'') generally proceeds from sulfonyl chlorides reacting with primary or secondary amines. ekb.egnih.gov
Transforming the stable sulfone linkage in this compound into a sulfonamide functionality would require the cleavage of a carbon-sulfur bond, which is not a standard or readily achievable method for sulfonamide synthesis. Consequently, established synthetic routes for the direct conversion of the sulfonyl group within this specific compound to a sulfonamide are not documented in the surveyed chemical literature. The carboxylic acid moiety, however, can be readily converted to amides, but this does not constitute a synthesis of sulfonamide derivatives.
Biological Activity and Pharmacological Relevance of 3,4 Dichlorobenzyl Sulfonyl Acetic Acid Derivatives
Investigation of Antimicrobial Properties
The antimicrobial potential of compounds structurally related to [(3,4-Dichlorobenzyl)sulfonyl]acetic acid has been a key area of investigation. Research has explored their efficacy against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative strains, as well as those resistant to multiple drugs.
Studies Against Gram-Positive Bacterial Strains
Studies Against Gram-Negative Bacterial Strains
Research into a structurally similar compound, (S-3,4-dichlorobenzyl) isothiourea hydrochloride, known as A22, has provided valuable insights into the potential antibacterial activity of molecules containing the 3,4-dichlorobenzyl moiety against Gram-negative bacteria. Studies have demonstrated that A22 exhibits relevant antibacterial activity against several standard strains of Gram-negative microorganisms, with a particular focus on Pseudomonas aeruginosa. nih.gov
One study investigated the in vitro susceptibility of P. aeruginosa clinical isolates to A22. The results, as detailed in the table below, indicate that A22 demonstrates inhibitory activity against this clinically significant pathogen.
Minimum Inhibitory Concentration (MIC) of A22 against Pseudomonas aeruginosa
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| P. aeruginosa (Standard and Clinical Isolates) | Data not specifically tabulated in the provided search results, but described as having relevant antibacterial activity. nih.gov |
Efficacy Against Multidrug-Resistant Microorganisms
The challenge of multidrug resistance in bacteria has prompted research into new chemical entities that can overcome existing resistance mechanisms. In this context, the related compound A22 has been investigated for its efficacy against multidrug-resistant (MDR) clinical isolates of Pseudomonas aeruginosa. Research has shown that A22 possesses relevant antibacterial activity against these challenging strains. nih.gov This suggests that the 3,4-dichlorobenzyl scaffold may have potential in the development of novel agents to combat infections caused by MDR Gram-negative bacteria.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial mechanism of the related compound A22 has been elucidated. It acts as a reversible inhibitor of the bacterial cell wall protein MreB. nih.gov The MreB protein is a key component of the bacterial cytoskeleton and plays a crucial role in maintaining cell shape, particularly in rod-shaped bacteria. By inhibiting MreB, A22 disrupts the normal morphology of the bacteria, causing them to adopt a coccoid (spherical) form. nih.govnih.gov This alteration in cell shape is believed to interfere with essential cellular processes such as nutrient acquisition, cell division, surface adhesion, and motility, ultimately leading to an antimicrobial effect. nih.gov
Evaluation of Anti-inflammatory Potential
In addition to antimicrobial investigations, derivatives containing the 3,4-dichlorophenyl moiety have been explored for their anti-inflammatory properties. This research often focuses on the inhibition of key enzymes involved in the inflammatory cascade.
Enzyme Inhibition Studies (e.g., Cyclooxygenase Isoforms)
While direct studies on the cyclooxygenase (COX) inhibitory activity of this compound are not extensively documented, research on other derivatives containing the 3,4-dichlorophenyl group provides some indication of potential anti-inflammatory action. For instance, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones were synthesized and evaluated for their anti-inflammatory effects. nih.gov Several of these compounds demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with some exhibiting prominent effects and low ulcerogenic potential compared to the reference drug indomethacin. nih.gov
Although this research does not directly implicate cyclooxygenase inhibition as the mechanism, it highlights the potential of the 3,4-dichlorophenyl moiety as a component of molecules with anti-inflammatory properties. Further investigation is necessary to determine if this compound or its derivatives directly inhibit COX-1 and COX-2 isoforms and to quantify their inhibitory potency (IC50 values).
In Vivo Anti-inflammatory Models (e.g., Acetic Acid-Induced Writhing Test)
Derivatives containing the (3,4-dichlorobenzyl)sulfonyl moiety have demonstrated significant efficacy in various in vivo models of inflammation. These models are crucial for evaluating the physiological effects of a compound's anti-inflammatory and analgesic properties. While direct studies using the acetic acid-induced writhing test for the parent compound are not extensively documented in publicly available literature, the mechanism of action of its derivatives strongly suggests potential activity in this and related assays.
The acetic acid-induced writhing test is a standard model for assessing peripheral analgesic and anti-inflammatory activity. The intraperitoneal injection of acetic acid causes localized inflammation and pain, leading to characteristic stretching movements (writhing). This response is mediated by the release of endogenous mediators such as prostaglandins (B1171923) and leukotrienes.
A prominent derivative, 4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, known as Efipladib, has been shown to be effective when administered orally in multiple acute and chronic prostaglandin- and leukotriene-dependent in vivo models. capes.gov.br Since the writhing test is also dependent on these inflammatory mediators, it is plausible that such derivatives would show a positive effect, reducing the number of writhes by inhibiting the synthesis of prostaglandins. The established efficacy in these mechanistically similar models underscores the potent anti-inflammatory and analgesic potential of compounds bearing the (3,4-dichlorobenzyl)sulfonyl group. capes.gov.brnih.gov
Exploration of Antiviral Activities
The investigation into the antiviral properties of this compound derivatives is an emerging area of research, largely driven by the known biological targets of these compounds. While direct antiviral screening of the parent compound is not widely reported, the exploration of its derivatives is linked to their interaction with host-cell enzymes that are essential for viral replication.
The potential mechanism for antiviral activity of these derivatives is linked to their ability to inhibit host enzymes like cytosolic phospholipase A2α (cPLA2α). science.gov There is growing evidence that the life cycle of certain viruses, particularly positive-strand RNA viruses, is critically dependent on the host's lipid metabolism pathways. science.govscience.gov Viruses can manipulate these pathways to create membranous structures that serve as scaffolds for their viral replication/transcription complexes. science.gov
By inhibiting cPLA2α, an enzyme that plays a key role in the release of arachidonic acid and the remodeling of cellular membranes, derivatives containing the (3,4-dichlorobenzyl)sulfonyl group could potentially interfere with the formation of these viral replication sites. science.govscience.gov This disruption of the host's cellular machinery would, in turn, inhibit viral propagation. This indirect, host-targeted approach is a promising strategy for developing broad-spectrum antiviral agents, as it is less likely to be compromised by viral mutations compared to drugs that target viral proteins directly. Further research is needed to validate this hypothesis and to screen these compounds against a range of viruses.
Assessment of Anticancer Research Applications
The (3,4-Dichlorobenzyl)sulfonyl moiety has been incorporated into various molecular structures investigated for anticancer activity. evitachem.com The rationale for its use often involves its ability to enhance binding to target enzymes and increase cellular uptake. Research has explored the cytotoxicity of these derivatives against various cancer cell lines, their ability to induce programmed cell death (apoptosis), and their modulation of key cancer-related enzymes.
In vitro cytotoxicity assays are fundamental in anticancer drug discovery, providing data on a compound's ability to inhibit the growth of or kill cancer cells. Derivatives of this compound, particularly those incorporating heterocyclic rings like oxadiazole, have been noted for their anticancer potential. For instance, the related compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is structurally similar, and related oxadiazole derivatives have shown significant inhibition of cancer cell proliferation in vitro. The 3,4-dichloro substitution is considered a key feature that may improve potency.
The table below presents hypothetical cytotoxicity data for related oxadiazole analogs, illustrating how structural modifications influence anticancer activity. This highlights the importance of the substituent patterns on the core structure.
| Compound Name | Substituents | Activity (Cell Lines) | IC₅₀ (µM) |
|---|---|---|---|
| Analog A | 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Leukemia, Solid Tumors | 8.5 |
| Analog B | 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Leukemia, Solid Tumors | 12.2 |
| Hypothetical Target Derivative | 2-[(3,4-Dichlorobenzyl)sulfonyl]-5-(aryl)-1,3,4-oxadiazole | Various Cancer Lines | Potentially <10 |
This table is illustrative and based on data for structurally related compounds to demonstrate the potential activity of the target class.
A key goal of many cancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. The biological targets of (3,4-Dichlorobenzyl)sulfonyl derivatives, such as phospholipase A2 (PLA2) enzymes, are known to be involved in signaling pathways that regulate apoptosis. sci-hub.se For example, the modulation of lipid mediators produced by PLA2 activity can influence cell survival and death cascades. Inhibition of specific PLA2 isoforms has been linked to the induction of apoptosis in certain cellular contexts, suggesting a potential mechanism for the anticancer effects of these compounds. sci-hub.se Further studies, such as Annexin V staining and caspase activity assays, would be required to confirm and elucidate the specific apoptotic pathways triggered by these derivatives in cancer cells.
The most well-characterized mechanism of action for several derivatives incorporating the (3,4-dichlorobenzyl)sulfonyl structure is the potent and selective inhibition of specific hydrolase enzymes. A primary target identified is cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade that catalyzes the hydrolysis of phospholipids (B1166683) to release arachidonic acid. nih.gov Efipladib, a complex indole (B1671886) derivative containing the (3,4-dichlorobenzyl)sulfonyl group, is a potent inhibitor of cPLA2α. nih.govacs.org
Furthermore, patent literature suggests that the (3,4-dichlorophenyl)sulfonyl moiety is a component in the design of inhibitors for another class of hydrolases, histone deacetylases (HDACs), which are significant targets in cancer therapy. google.com
The table below summarizes the inhibitory activity of Efipladib and a related analog against the cPLA2α enzyme in various assay formats, demonstrating the high potency conferred by this chemical scaffold.
| Compound | Assay Type | Target Organism | IC₅₀ (nM) |
|---|---|---|---|
| Efipladib | Isolated Enzyme | Human | 10 |
| Efipladib | Cell-Based Assay | Human | 12 |
| Efipladib | Whole Blood Assay | Human | 110 |
| WAY-196025 (Analog) | Isolated Enzyme | Human | 10 |
| WAY-196025 (Analog) | Cell-Based Assay | Human | 11 |
Data sourced from McKew JC, et al. J Med Chem. 2008. nih.gov
This potent and selective inhibition of key hydrolase enzymes involved in inflammation and cancer progression is the cornerstone of the pharmacological relevance of this compound derivatives.
Enzyme Inhibition and Modulation Studies
The primary pharmacological interest in this compound derivatives lies in their potential to act as enzyme inhibitors. The specific arrangement of the dichlorinated phenyl ring, the sulfonyl group, and the acetic acid moiety allows for interactions with the active or allosteric sites of various enzymes, leading to modulation of their catalytic activity.
Investigation of Enzyme Kinetic Interactions
Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug design and development. Enzyme kinetic studies are employed to determine the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type inhibition.
For derivatives related to this compound, kinetic analyses have been essential in characterizing their interaction with target enzymes. For instance, studies on potent alkaline phosphatase inhibitors bearing a 3,4-dichlorobenzyl moiety revealed a non-competitive mode of binding. This suggests that the inhibitor binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency regardless of substrate concentration. Similarly, kinetic studies of cholinesterase inhibitors help to elucidate whether a compound binds to the catalytic active site, the peripheral anionic site, or both. nih.govnih.gov This information is vital for optimizing the inhibitor's potency and selectivity. The determination of inhibition constants (Kᵢ) and IC₅₀ values through these studies allows for a quantitative comparison of the efficacy of different derivatives. researchgate.net
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in processes such as pH regulation, CO₂ transport, and biosynthetic reactions. Certain CA isoforms are established therapeutic targets for various conditions. The sulfonamide group is a classic zinc-binding group found in many potent CA inhibitors.
Derivatives containing the 3,4-dichlorobenzyl structural motif have been evaluated for their inhibitory activity against several human (h) and bacterial CA isoforms. Specifically, 3,4-dichlorobenzyl-substituted carbamimidothioates have demonstrated varied efficacy. These compounds showed moderate to low nanomolar inhibition against cytosolic isoforms hCA I, II, and VII, but were less effective against hCA XIII. In studies against bacterial β-CA isoforms, these derivatives acted as weak to moderate inhibitors. For instance, against MscCA from Mammaliicoccus sciuri, the 3,4-dichlorobenzyl derivative was a less potent inhibitor than acetazolamide.
| CA Isoform | Inhibition Constant (Kᵢ) (nM) |
|---|---|
| hCA I | Moderate Inhibition |
| hCA II | Moderate Inhibition |
| hCA VII | Moderate Inhibition |
| hCA XIII | 69.3 - 925.9 (Weak Inhibition) |
| MscCA (bacterial β-CA) | Weak to Moderate Inhibition |
Data derived from studies on 3,4-dichlorobenzyl-substituted carbamimidothioates. nih.gov
Kinase and Cell Signaling Pathway Modulation
Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. ed.ac.ukacs.org Dysregulation of kinase activity is a hallmark of many diseases, making them important therapeutic targets. ed.ac.uk The sulfonyl group is a key feature in many compounds designed as potential kinase inhibitors. nih.gov
While direct studies on this compound are limited, related structures containing dichlorophenyl and sulfonyl moieties have shown activity as kinase inhibitors. For example, compounds with a dichlorophenyl group have been identified as potent, orally active Src kinase inhibitors. nih.gov Furthermore, the sulfonamide moiety, structurally related to the sulfonyl group, is a common feature in inhibitors of cyclin-dependent kinase 2 (CDK2). rsc.org These findings suggest that derivatives of this compound could be rationally designed to target specific kinases by modifying the core structure to fit the ATP-binding site or allosteric sites of the target enzyme. acs.orgrsc.org Such modifications could modulate cell signaling pathways involved in cell proliferation, differentiation, and survival.
Monoamine Oxidase and Cholinesterase Inhibition
Monoamine oxidases (MAO) and cholinesterases (ChE) are critical enzymes in the central nervous system responsible for the metabolism of neurotransmitters. nih.govmdpi.com Inhibitors of these enzymes are used in the treatment of neurodegenerative and psychiatric disorders. mdpi.commdpi.commdpi.com
Research into compounds structurally related to this compound has explored their potential in this area. A study of 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, which contains the 3,4-dichlorobenzyl group, found that it did not possess monoamine oxidase-inhibiting activity. nih.gov
Regarding cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), their inhibition increases the availability of the neurotransmitter acetylcholine. nih.gov While various heterocyclic compounds have been extensively studied as ChE inhibitors, specific data on sulfonylacetic acid derivatives is less common. However, the broad chemical diversity of known ChE inhibitors suggests that the this compound scaffold could potentially be adapted to target these enzymes. nih.govmdpi.com
Alkaline Phosphatase Inhibition
Alkaline phosphatases (ALPs) are a group of enzymes that hydrolyze phosphate (B84403) esters and are involved in various physiological processes, including bone mineralization. rsc.org The inhibition of specific ALP isozymes is an area of therapeutic interest.
Derivatives incorporating the 3,4-dichlorobenzyl moiety have been synthesized and identified as potent alkaline phosphatase inhibitors. A study on a series of N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides demonstrated significant inhibitory activity. The potency of these compounds was influenced by the substituents on the N-phenyl ring. Kinetic analysis of related potent ALP inhibitors has shown them to act via a non-competitive mechanism. nih.gov
| Compound (Substituent on N-phenyl ring) | IC₅₀ (µM) |
|---|---|
| 4-Bromo | 1.12 ± 0.03 |
| 4-Chloro | 1.24 ± 0.04 |
| 2,4-Dichloro | 1.01 ± 0.03 |
| 4-Fluoro | 1.35 ± 0.05 |
| 4-Nitro | 0.95 ± 0.02 |
Data derived from studies on N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides. rsc.org
Other Investigational Biological Applications
Beyond the specific enzyme inhibition profiles detailed above, the structural motifs present in this compound derivatives suggest potential for other biological activities. For instance, the compound 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone was found to exhibit a unique profile of antidepressant and antianxiety activities in pharmacological tests. nih.gov The proposed mechanism for its antidepressant effect was the inhibition of norepinephrine (B1679862) uptake, similar to tricyclic antidepressants. nih.gov
Furthermore, various sulfonyl derivatives and heterocyclic compounds have been explored for a wide range of therapeutic applications, including antimicrobial and antifungal activities. The diverse biological activities reported for compounds containing sulfonyl and dichlorophenyl groups indicate that derivatives of this compound could serve as a versatile scaffold for discovering new therapeutic agents.
Agricultural Chemistry Research (e.g., Herbicidal Activity)
While direct studies on the herbicidal activity of this compound are not extensively documented in publicly available literature, the structural components of the molecule suggest a potential for such properties. The 3,4-dichlorobenzyl moiety is found in other compounds that exhibit herbicidal effects. For instance, 3,4-dichlorobenzyl methylcarbamate has been identified as a selective pre-emergence herbicide effective against both grass and broadleaf weeds. nih.gov Its mode of action involves the inhibition of pigment synthesis in susceptible plant species. nih.gov
Furthermore, aryloxyacetic acid derivatives have been widely developed as herbicides. nih.govnih.govresearchgate.netbeilstein-journals.orgbeilstein-archives.org These compounds often act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway in plants. nih.govnih.govresearchgate.netbeilstein-journals.orgbeilstein-archives.org The structural resemblance of this compound to some of these herbicidal molecules, particularly the presence of a substituted aromatic ring linked to an acidic group, suggests that it could potentially interfere with plant growth and development. The specific sulfonyl linkage and its impact on herbicidal efficacy would, however, require dedicated empirical investigation.
| Compound/Derivative Class | Observed/Potential Agricultural Activity | Reference |
|---|---|---|
| 3,4-Dichlorobenzyl methylcarbamate | Selective pre-emergence herbicidal activity | nih.gov |
| Aryloxyacetic acid derivatives | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to herbicidal effects | nih.govnih.govresearchgate.netbeilstein-journals.orgbeilstein-archives.org |
| This compound | Potential for herbicidal activity based on structural similarity to active compounds | Inference |
Environmental Studies (e.g., Pollutant Degradation)
The environmental fate of this compound is not specifically detailed in the available research. However, insights can be drawn from studies on related chemical structures. The molecule contains a dichlorinated aromatic ring and an organosulfonate group, both of which are classes of compounds that have been subjects of environmental research.
Compounds containing dichlorobenzyl groups can be persistent in the environment, and their degradation pathways are of interest. For example, the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied for its environmental persistence and degradation. researchgate.netjuniperpublishers.com Microbial degradation is a major route for the breakdown of 2,4-D in soil, often involving the cleavage of the acetic acid side chain followed by ring cleavage. juniperpublishers.com
Organosulfonates, which include the sulfonylacetic acid moiety, are also subject to microbial degradation in the environment. researchgate.netuni-konstanz.de Bacteria have been identified that can utilize organosulfonates as a source of sulfur, breaking them down through various enzymatic pathways. researchgate.net The biodegradation of these compounds is a key process in the environmental sulfur cycle. uni-konstanz.de Therefore, it can be hypothesized that this compound could be degraded in the environment through microbial actions targeting both the dichlorobenzyl group and the sulfonylacetic acid moiety. The rate and extent of this degradation would depend on various environmental factors such as microbial populations, soil type, and water availability.
Radioprotective Compound Research
There is growing interest in the development of compounds that can protect against the harmful effects of ionizing radiation. Sulfur-containing compounds have long been recognized for their radioprotective potential. nih.govnih.govsums.ac.ir The presence of a sulfur atom in the sulfone group of this compound suggests that its derivatives could be investigated for such properties.
Research into novel benzyl (B1604629) naphthyl sulfoxide (B87167) and sulfone derivatives has shown promising results in this area. nih.gov A structure-activity relationship (SAR) study of these compounds revealed that the introduction of halogen groups, such as chloro-substituents, on the benzene (B151609) ring can enhance the radioprotective activity. nih.gov Specifically, some sulfoxide derivatives demonstrated significant protective effects on cells against γ-irradiation and increased the survival rate of irradiated mice. nih.gov Although the sulfoxides were generally more active than the corresponding sulfones, the findings highlight the potential of halogenated benzyl sulfone structures in radioprotection. nih.gov This suggests that this compound, which contains both a sulfone group and a dichlorinated benzyl ring, is a candidate for further investigation as a potential radioprotective agent.
| Compound Class | Key Findings in Radioprotective Research | Reference |
|---|---|---|
| General Sulfur-containing compounds | Demonstrated radioprotective effects in various studies. | nih.govnih.govsums.ac.ir |
| Benzyl naphthyl sulfoxide/sulfone derivatives | Some derivatives showed high radioprotective activity in vitro and in vivo. | nih.gov |
| Halogenated derivatives | Introduction of halogen groups on the benzene ring enhanced biological activity. | nih.gov |
Auxin Analog Research in Plant Biology
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Phenylacetic acid (PAA) is a naturally occurring auxin. researchgate.net The structure of this compound, featuring a substituted phenyl ring and an acetic acid side chain, bears a resemblance to known auxin analogs.
Structure-activity relationship studies of substituted phenylacetic acids have shown that the position and nature of substituents on the phenyl ring significantly influence auxin activity. nih.govoup.comnih.gov For instance, research on 2,4-dichlorophenoxyacetic acid (2,4-D) analogues has demonstrated that a halogen at the 4-position of the aromatic ring is important for auxin activity, while a halogen at the 3-position can be tolerated but may lead to reduced activity. researchgate.netbiorxiv.org These findings suggest that the 3,4-dichloro substitution pattern in this compound could be compatible with auxin-like activity.
The core structural requirements for auxin activity are generally considered to be a planar aromatic ring and a side chain containing a carboxyl group. nih.gov this compound possesses these features. The sulfonyl linker between the benzyl ring and the acetic acid group is a key structural variant compared to more common auxin analogs. Its influence on binding to auxin receptors, such as TIR1, would be a critical determinant of its potential auxin or anti-auxin activity. nih.govpnas.org
| Compound/Feature | Relevance to Auxin Activity | Reference |
|---|---|---|
| Phenylacetic acid (PAA) | A natural auxin. | researchgate.net |
| Substituted Phenylacetic Acids | Substituents on the phenyl ring modulate auxin activity. | nih.govoup.comnih.gov |
| Halogenation at 3- and 4-positions | Important for the auxin activity of 2,4-D analogues. | researchgate.netbiorxiv.org |
| Planar aromatic ring and carboxyl group side chain | Common features recognized as critical for auxin activity. | nih.gov |
Structure Activity Relationship Sar Studies
Impact of Sulfonyl Group on Molecular Interactions
The sulfonyl group (-SO₂-) is a critical structural feature that significantly influences the molecule's physicochemical properties and its interactions with biological targets. As a strong electron-withdrawing group, it impacts the electronic distribution of the entire molecule. The sulfur atom in the sulfonyl group is in a high oxidation state, and the two oxygen atoms are potent hydrogen bond acceptors. sioc-journal.cnbiologyinsights.com This allows the sulfonyl moiety to form strong, directional hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), or asparagine within a protein's active site. sioc-journal.cnbiologyinsights.com
Furthermore, the sulfonyl group is chemically stable and resistant to metabolic degradation, which can contribute to a longer duration of biological action. sioc-journal.cn Its tetrahedral geometry provides a rigid linker between the benzyl (B1604629) and acetic acid components, helping to orient these functionalities in a specific and favorable conformation for binding to a target. nih.gov The polarity of the sulfonyl group can also enhance the solubility of the molecule and facilitate its transport to the site of action. sioc-journal.cn
Role of Dichlorophenyl Moiety in Biological Profile
The position of the chlorine atoms at the 3 and 4 positions of the benzene (B151609) ring creates a specific substitution pattern that is important for selective binding. Altering the position or nature of these substituents can dramatically affect biological activity. For instance, in studies of other biologically active molecules containing substituted phenyl rings, the position of halogen atoms has been shown to be critical for potent activity. The presence of electron-withdrawing groups on a phenyl ring attached to a sulfonyl or sulfonamide structure has been associated with enhanced antibacterial activity in some series of compounds. acu.edu.in
The lipophilic nature of the dichlorophenyl group facilitates passage through biological membranes and allows for hydrophobic interactions with nonpolar regions of a binding site. These interactions are crucial for the affinity and specificity of the molecule for its target.
Influence of Acetic Acid Functionality on Target Binding
The acetic acid functionality is a key pharmacophoric element, providing a terminal carboxylic acid group (-COOH) that is typically ionized at physiological pH to form a carboxylate anion (-COO⁻). This anionic center is a powerful hydrogen bond acceptor and can also participate in ionic interactions (salt bridges) with positively charged amino acid residues like arginine and lysine in a binding pocket.
Stereochemical Considerations in Activity
For the specific molecule [(3,4-Dichlorobenzyl)sulfonyl]acetic acid, there are no chiral centers, and therefore, it does not exist as stereoisomers. However, in related, more complex structures where chirality is a factor, stereochemistry can play a profound role in biological activity. The three-dimensional arrangement of atoms is critical for the precise fit of a molecule into the binding site of a biological target. Different enantiomers of a chiral drug can have vastly different potencies, with one enantiomer often being significantly more active than the other (eutomer vs. distomer). This is because the binding sites of proteins are themselves chiral, being composed of L-amino acids. While not directly applicable to this compound, this principle is a cornerstone of structure-activity relationship studies in medicinal chemistry.
Correlation Between Substituent Patterns and Biological Potency
While specific data for analogs of this compound is scarce, general principles from related classes of compounds can be used to infer the correlation between substituent patterns and biological potency. For instance, in a series of phenylsulfonyl acetic acid derivatives acting as FFA1 agonists, the nature and position of substituents on the phenyl ring had a significant impact on their activity.
To illustrate these principles, a hypothetical data table based on trends observed in similar compound series is presented below. This table explores how modifications to the dichlorophenyl moiety might influence biological activity, represented here as IC₅₀ (a measure of inhibitory concentration).
| Compound | R1 | R2 | Biological Activity (IC₅₀ in µM) |
| This compound | Cl | Cl | Baseline |
| Analog 1 | H | H | Lower |
| Analog 2 | F | F | Similar or Slightly Higher |
| Analog 3 | OCH₃ | H | Lower |
| Analog 4 | NO₂ | H | Potentially Higher |
This table is illustrative and based on general principles of medicinal chemistry, not on experimental data for this specific compound series.
In this hypothetical table:
Removal of the chloro groups (Analog 1) is predicted to decrease potency, highlighting the importance of the halogen substituents for interaction with the target.
Replacement of chloro with fluoro groups (Analog 2) , another halogen, might result in similar or slightly altered activity, as fluorine can also participate in halogen bonding and has a different electronic profile.
Introduction of an electron-donating group like methoxy (B1213986) (Analog 3) might be detrimental to activity if electron-withdrawing properties are key for the interaction.
Introduction of a strong electron-withdrawing group like nitro (Analog 4) could potentially enhance potency, a trend seen in some classes of biologically active sulfonamides. acu.edu.in
This analysis underscores the importance of the specific substitution pattern on the phenyl ring for achieving optimal biological potency.
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Target Identification and Binding Affinity
Protein-Ligand Interaction Analysis
A primary goal of molecular docking is to elucidate the specific non-covalent interactions between the ligand and the amino acid residues within the binding site of a biological target. nih.govnih.gov For [(3,4-Dichlorobenzyl)sulfonyl]acetic acid, the key interacting moieties would be:
Carboxylic Acid Group: This group is a potent hydrogen bond donor (via the hydroxyl proton) and acceptor (via both oxygens). It would be expected to form strong hydrogen bonds with polar or charged residues like Arginine, Lysine (B10760008), Histidine, Serine, and Threonine.
Sulfonyl Group: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of interacting with hydrogen bond-donating residues in a protein pocket. nih.gov
Dichlorobenzyl Group: The aromatic ring can participate in various interactions, including hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) and π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). Furthermore, the chlorine atoms can form halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly contribute to binding affinity. drughunter.com
An analysis would map all potential interactions to understand the structural basis for binding.
Binding Mode Predictions for Enzymes and Receptors
Docking algorithms generate multiple possible binding poses of the ligand within the target's active site and rank them using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). acs.orgnih.gov A lower binding energy score typically indicates a more favorable and stable interaction. By screening this compound against a panel of different enzymes and receptors, it is possible to identify potential biological targets. rsc.orgmdpi.comresearchgate.net
Illustrative Data Table: Predicted Binding Affinities for this compound with Various Protein Targets
| Protein Target Class | Specific Example (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protease | HIV-1 Protease (e.g., 5MMN) | -8.5 | Asp25, Asp29, Gly27 |
| Kinase | Tyrosine Kinase (e.g., 1IEP) | -7.9 | Lys721, Thr790, Met793 |
| Nuclear Receptor | Estrogen Receptor (e.g., 3ERT) | -7.2 | Arg394, Glu353, His524 |
| Reductase | Dihydrofolate Reductase (DHFR) | -8.1 | Ile7, Arg57, Asn64 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study. Actual values would require specific computational experiments.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a powerful tool for calculating a wide range of molecular properties with high accuracy. figshare.comresearchgate.netchemrxiv.org
Electronic Structure Analysis
DFT calculations can determine the optimized three-dimensional geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule's lowest energy conformation. Such calculations for organosulfur compounds are well-established and provide foundational data for understanding the molecule's steric and electronic properties. mdpi.comacs.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.govnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich dichlorophenyl ring, while the LUMO may be distributed across the electron-withdrawing sulfonyl and carboxylic acid groups.
Illustrative Data Table: Calculated Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | 5.64 | Indicator of chemical reactivity and stability. A larger gap implies higher stability. |
Note: The data in this table is illustrative, based on typical values for similar organic molecules, and calculated at a theoretical level such as B3LYP/6-31G(d,p).
Charge Distribution and Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.govpearson.com It is mapped onto the molecule's surface and color-coded to indicate different electrostatic potential values. wuxiapptec.com
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These regions are prone to electrophilic attack. For this molecule, these would be concentrated around the highly electronegative oxygen atoms of the sulfonyl and carboxyl groups, as well as the chlorine atoms. chegg.com
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These regions are susceptible to nucleophilic attack. The most positive region is expected to be around the acidic hydrogen of the carboxylic acid group. nih.gov
The MEP map is invaluable for understanding intermolecular interactions, predicting sites of reactivity, and rationalizing how the molecule will interact with biological receptors.
Semiempirical Quantum Mechanical Calculations
Semiempirical quantum mechanical methods serve as a bridge between highly accurate but computationally expensive ab initio methods and the more simplistic molecular mechanics approaches. These methods utilize parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. For a molecule like this compound, these calculations can provide valuable insights into its geometric and electronic properties.
While specific semiempirical studies on this compound are not extensively documented in publicly available literature, the application of such methods would typically involve the calculation of various molecular descriptors. These descriptors are crucial for understanding the molecule's behavior and its potential interactions with biological targets.
Table 1: Calculated Molecular Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Heat of Formation | Data not available | kcal/mol |
| Dipole Moment | Data not available | Debye |
| Ionization Potential | Data not available | eV |
| Electron Affinity | Data not available | eV |
| HOMO Energy | Data not available | eV |
Note: The table above represents the types of data that would be generated from semiempirical calculations. Specific values for this compound require dedicated computational studies.
The dichlorobenzyl group, with its electron-withdrawing chlorine atoms, significantly influences the electronic distribution across the molecule. Semiempirical methods could elucidate the charge distribution, identifying electrophilic and nucleophilic sites, which is critical for predicting reactivity. Furthermore, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides an approximation of the molecule's ability to donate or accept electrons, respectively. This information is fundamental in studies of reaction mechanisms and molecular stability.
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are pivotal components of computer-aided drug design (CADD). These techniques allow for the rapid assessment of large libraries of chemical compounds to identify potential drug candidates that can bind to a specific biological target. The structural features of this compound, namely the flexible sulfonylacetic acid chain and the rigid dichlorobenzyl ring, make it an interesting scaffold for virtual ligand design.
The general workflow for designing novel ligands based on this scaffold would involve:
Target Identification: Identifying a biologically relevant target (e.g., an enzyme or receptor) implicated in a disease pathway.
Binding Site Analysis: Characterizing the geometry and physicochemical properties of the target's binding pocket.
Scaffold Hopping and Modification: Using the this compound structure as a starting point, virtual libraries of derivatives can be generated by modifying functional groups. For instance, the position of the chlorine atoms on the benzyl (B1604629) ring could be altered, or the acetic acid moiety could be replaced with other acidic groups or bioisosteres.
Molecular Docking: These virtual derivatives are then "docked" into the target's binding site computationally. Docking algorithms predict the preferred orientation of the ligand within the binding site and estimate the binding affinity.
Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and interactions with key amino acid residues in the binding site.
Table 2: Representative Data from a Virtual Screening Protocol
| Derivative of this compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Lead Compound 1 | Data not available | Data not available |
| Lead Compound 2 | Data not available | Data not available |
Note: This table illustrates the typical output of a virtual screening campaign. The actual data would be dependent on the specific biological target and the virtual library screened.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
No specific ¹H-NMR or ¹³C-NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for [(3,4-Dichlorobenzyl)sulfonyl]acetic acid, have been found in the public domain. This information is crucial for the structural elucidation of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.
Infrared (IR) Spectroscopy
Published IR spectra or data tables detailing the characteristic absorption bands for the functional groups present in this compound, such as the sulfonyl (SO₂), carboxylic acid (C=O and O-H), and dichlorobenzyl groups, are not available.
Mass Spectrometry (MS)
There is no publicly available mass spectrometry data that would reveal the mass-to-charge ratio (m/z) of the molecular ion or the fragmentation pattern of this compound. This data is essential for confirming the molecular weight and providing structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information regarding the ultraviolet-visible absorption maxima (λmax) of this compound, which would provide insights into its electronic transitions, is not documented in accessible literature.
X-Ray Crystallography for Solid-State Structure Elucidation
No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this compound, has been published. Consequently, a detailed analysis of its three-dimensional solid-state structure is not possible.
Advanced Research Methodologies and Future Directions
Development of Novel In Vitro Assay Systems
The initial assessment of the biological activity of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid relies on the development and implementation of robust in vitro assay systems. These assays provide a controlled environment to study the compound's effects at a cellular and molecular level.
A primary step involves a battery of cytotoxicity assays to determine the compound's impact on cell viability across various cell lines. opentrons.com Commonly employed methods include colorimetric assays such as MTT, MTS, and XTT, which measure metabolic activity as an indicator of viable cells. opentrons.com Luminescent assays, like the CellTiter-Glo® assay, quantify ATP levels, providing a highly sensitive measure of cell viability. pcbis.fr Another approach is the LDH release assay, which detects lactate (B86563) dehydrogenase leakage from cells with compromised membrane integrity, indicating cytotoxicity. opentrons.com
Beyond general cytotoxicity, more specific cell-based assays are essential to probe the compound's mechanism of action. sigmaaldrich.com For instance, if the compound is hypothesized to have anti-inflammatory properties, assays measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells would be pertinent. Similarly, if anti-cancer activity is being investigated, assays for apoptosis (e.g., caspase activity assays), cell cycle arrest, and inhibition of cell migration and invasion would be developed.
The table below illustrates a hypothetical panel of in vitro assays that could be used to characterize the biological activity of this compound.
| Assay Type | Principle | Cell Line(s) | Endpoint Measured |
| Cytotoxicity | |||
| MTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. opentrons.comnih.gov | HeLa, MCF-7, A549 | Absorbance (proportional to cell viability) |
| CellTiter-Glo® | Luminescence signal is proportional to the amount of ATP present. pcbis.fr | PC-3, HepG2 | Luminescence (proportional to cell viability) |
| Mechanism of Action | |||
| Caspase-3/7 Assay | Measurement of caspase activity, a key marker of apoptosis. | Jurkat | Fluorescence (proportional to apoptosis) |
| Wound Healing Assay | Measurement of cell migration to close a "wound" in a cell monolayer. | MDA-MB-231 | Rate of wound closure |
| NF-κB Reporter Assay | Quantification of the activity of the NF-κB transcription factor, a key regulator of inflammation. | HEK293 | Luminescence or fluorescence |
Advanced In Vivo Preclinical Models for Efficacy Evaluation
Following promising in vitro data, the evaluation of this compound's efficacy and safety necessitates the use of advanced in vivo preclinical models. These models aim to more accurately mimic human physiology and disease states than traditional animal models.
One of the most significant advancements in this area is the development of organoid technology. biocompare.com Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to resemble the structure and function of a specific organ. nih.gov For instance, if this compound is being investigated for gastrointestinal effects, intestinal organoids could be used to study its impact on epithelial barrier function and cell differentiation in a more physiologically relevant context than 2D cell cultures. biocompare.comnih.gov
Organ-on-a-chip technology represents another leap forward, creating microfluidic devices that contain living cells in a continuously perfused system to simulate the activities, mechanics, and physiological responses of entire organs and organ systems. These models can be used to assess the pharmacokinetics and pharmacodynamics of the compound in a human-relevant system, potentially reducing the reliance on animal testing.
Genetically engineered animal models are also invaluable for efficacy evaluation. For example, if the compound is being developed as an anti-cancer agent, xenograft models where human tumor cells are implanted into immunocompromised mice are commonly used. More advanced models include patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into mice, which better recapitulates the heterogeneity of human cancers.
The following table provides examples of advanced in vivo models that could be employed for the preclinical evaluation of this compound.
| Model Type | Description | Potential Application | Key Parameters Measured |
| Intestinal Organoids | 3D self-organizing structures derived from intestinal stem cells. biocompare.comnih.gov | Evaluation of effects on gut health and inflammation. | Epithelial barrier integrity, cell proliferation and differentiation, cytokine secretion. |
| Liver-on-a-Chip | Microfluidic device containing primary human hepatocytes. | Assessment of hepatotoxicity and metabolism. | Liver enzyme release, metabolic profiles, cell viability. |
| Patient-Derived Xenograft (PDX) Mouse Model | Implantation of a patient's tumor tissue into an immunodeficient mouse. | Efficacy testing for anti-cancer activity. | Tumor growth inhibition, biomarker expression, metastasis. |
Integration of Multi-Omics Data in Mechanism of Action Studies
To gain a comprehensive understanding of the molecular mechanisms by which this compound exerts its biological effects, the integration of multi-omics data is indispensable. nih.gov This approach involves the simultaneous analysis of data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the cellular response to the compound. mdpi.com
Transcriptomic analysis, using techniques like RNA sequencing (RNA-Seq), can reveal changes in gene expression profiles in cells treated with the compound. This can identify signaling pathways and biological processes that are perturbed. Proteomic analysis, often performed using mass spectrometry, can then confirm whether these changes in gene expression translate to alterations at the protein level and can also identify post-translational modifications.
Metabolomics, the study of small molecule metabolites, provides a functional readout of the cellular state. nih.gov By analyzing the metabolome of treated cells, researchers can identify metabolic pathways that are affected by the compound. Integrating these different "omics" datasets can provide a more complete picture of the compound's mechanism of action. researchgate.net For example, transcriptomic data might show the upregulation of genes involved in a particular metabolic pathway, which can be validated by proteomic and metabolomic data showing increased levels of the corresponding enzymes and metabolic products.
The table below outlines a potential multi-omics workflow for studying this compound.
| Omics Layer | Technology | Information Gained | Potential Findings |
| Transcriptomics | RNA-Sequencing | Changes in gene expression. | Identification of differentially expressed genes and affected signaling pathways. |
| Proteomics | Mass Spectrometry | Changes in protein expression and post-translational modifications. | Validation of transcriptomic data and identification of protein-level regulation. |
| Metabolomics | Mass Spectrometry, NMR | Changes in the levels of small molecule metabolites. creative-proteomics.com | Identification of perturbed metabolic pathways and novel biomarkers of compound activity. |
| Data Integration | Bioinformatics Tools | Holistic understanding of the compound's mechanism of action. nih.gov | Construction of a comprehensive model of the cellular response to the compound. |
Prospects for Rational Design of Novel Analogs
The information gleaned from in vitro and in vivo studies, as well as multi-omics analyses, provides a strong foundation for the rational design of novel analogs of this compound. nih.gov The goal of analog design is to improve the compound's potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
Structure-activity relationship (SAR) studies are central to this process. researchgate.net By systematically modifying different parts of the parent molecule—such as the dichlorobenzyl group, the sulfonyl linker, and the acetic acid moiety—and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for activity. For example, the position of the chlorine atoms on the benzene (B151609) ring could be altered, or the length of the acetic acid side chain could be varied.
Computational modeling and molecular docking can be used to predict how different analogs will interact with their putative biological target. rsc.org This can help to prioritize the synthesis of analogs that are most likely to have improved activity. For instance, if the compound is found to inhibit a particular enzyme, docking studies can guide the design of analogs that bind more tightly to the enzyme's active site.
The following table presents a hypothetical SAR study for this compound, illustrating how structural modifications might influence biological activity.
| Modification Site | Analog Structure | Hypothetical Biological Activity (IC50) | Rationale for Design |
| Benzene Ring Substitution | 2,4-Dichlorobenzyl | 15 µM | Investigate the importance of chlorine positioning. |
| 3,5-Dichlorobenzyl | 25 µM | Further explore the impact of chlorine substitution patterns. | |
| Sulfonyl Linker | (3,4-Dichlorobenzyl)sulfinyl]acetic acid | > 50 µM | Determine the necessity of the sulfonyl group for activity. |
| Acetic Acid Moiety | [(3,4-Dichlorobenzyl)sulfonyl]propionic acid | 8 µM | Explore the effect of chain length on target engagement. |
High-Throughput Screening Approaches for Compound Discovery
High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive compounds and for identifying novel biological targets for existing compounds. nih.gov HTS involves the automated testing of large libraries of chemical compounds in a specific biological assay. nuvisan.com
For the discovery of compounds with similar activity to this compound, a cell-based or biochemical assay that recapitulates its known biological effect can be developed and miniaturized for an HTS campaign. youtube.com This could involve screening a diverse chemical library to identify structurally distinct compounds that produce the same phenotypic or molecular response.
Conversely, this compound itself could be screened against a panel of biological targets (e.g., a kinase panel or a receptor panel) to identify its molecular target(s), a process known as target deconvolution. This information is critical for understanding its mechanism of action and for predicting potential off-target effects.
The table below outlines the key components of a hypothetical HTS campaign for compounds related to this compound.
| HTS Component | Description | Example |
| Compound Library | A large and diverse collection of small molecules. | A library of over 100,000 synthetic and natural product-derived compounds. |
| Assay Platform | A robust and miniaturized biological assay. | A 384-well plate-based assay measuring the inhibition of a specific enzyme. |
| Automation | Robotic systems for liquid handling, plate reading, and data acquisition. youtube.com | Automated liquid handlers for compound addition and robotic plate readers for signal detection. |
| Data Analysis | Sophisticated software for analyzing large datasets and identifying "hits". | Calculation of Z'-factor for assay quality and identification of compounds with activity above a certain threshold. |
Advanced Analytical Techniques for Metabolite Identification
Understanding the metabolic fate of this compound is crucial for assessing its bioavailability, efficacy, and potential for toxicity. Advanced analytical techniques are employed to identify and quantify the metabolites of the compound in biological matrices such as plasma, urine, and feces.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of metabolite identification. creative-proteomics.comsysrevpharm.org High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for metabolite identification, providing detailed structural information without the need for chemical derivatization. sysrevpharm.orgresearchgate.net The combination of MS and NMR data can often lead to the unambiguous identification of metabolite structures.
The following table summarizes the application of advanced analytical techniques for the identification of potential metabolites of this compound.
| Analytical Technique | Principle | Information Provided | Potential Metabolites Identified |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of metabolites by chromatography followed by detection based on mass-to-charge ratio. creative-proteomics.com | Retention time, accurate mass, and fragmentation pattern. | Hydroxylated derivatives, glucuronide conjugates, glutathione (B108866) conjugates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei. researchgate.net | Detailed structural information, including stereochemistry. | Confirmation of the position of hydroxylation or other modifications. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile metabolites by gas chromatography followed by mass spectrometric detection. creative-proteomics.com | Retention index and mass spectrum. | Volatile metabolites after derivatization. |
Sustainable Synthesis Development and Process Optimization
In modern pharmaceutical development, there is a strong emphasis on the development of sustainable and environmentally friendly synthetic processes. rsc.org This aligns with the principles of "green chemistry," which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. royalsocietypublishing.org
For the synthesis of this compound and its analogs, several green chemistry approaches can be explored. indianchemicalsociety.com This includes the use of greener solvents (e.g., water, ethanol) in place of hazardous organic solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of flow chemistry to improve efficiency and safety. mdpi.com
Process optimization is also a key aspect of sustainable synthesis, aiming to maximize the yield and purity of the final product while minimizing the environmental impact. aiche.org This can involve optimizing reaction conditions (e.g., temperature, pressure, reaction time) and developing efficient purification methods that reduce solvent consumption. The use of renewable starting materials is also a key consideration in sustainable synthesis. mdpi.com
The table below highlights some green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Sustainable Alternative | Potential Benefits |
| Prevention of Waste | Multi-step synthesis with low overall yield. | Development of a more convergent and atom-economical synthetic route. | Reduced waste generation and lower production costs. |
| Safer Solvents and Auxiliaries | Use of chlorinated solvents (e.g., dichloromethane). | Use of water, ethanol, or supercritical CO2 as reaction media. royalsocietypublishing.org | Reduced environmental impact and improved worker safety. |
| Catalysis | Use of stoichiometric amounts of reagents. | Development of a catalytic process using a recyclable catalyst. | Increased reaction efficiency and reduced waste. |
| Design for Energy Efficiency | Reactions conducted at high temperatures for extended periods. | Use of microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com | Lower energy costs and a smaller carbon footprint. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(3,4-Dichlorobenzyl)sulfonyl]acetic acid, and how can intermediates be characterized?
- Methodological Answer : A common route involves alkylation of sulfonyl-acetic acid derivatives with 3,4-dichlorobenzyl halides. For example, alkylation of a sulfonylacetic acid ester with 3,4-dichlorobenzyl bromide (CAS 102-47-6, ) under basic conditions (e.g., K₂CO₃ in DMF) yields the ester intermediate, which is hydrolyzed to the free acid. Characterization typically employs:
- NMR : Look for sulfonyl (δ ~3.5–4.0 ppm for -SO₂-CH₂-) and dichlorobenzyl aromatic protons (δ ~7.2–7.8 ppm, ).
- HPLC/MS : Confirm molecular ion [M-H]⁻ at m/z 321.96 (C₉H₇Cl₂O₄S).
- Melting Point : Compare to literature values (if available) for purity assessment.
Q. How can researchers optimize reaction yields during sulfonylation steps?
- Methodological Answer : Key factors include:
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Solvent : Use anhydrous DCM or THF to avoid hydrolysis of sulfonyl chloride intermediates.
- Stoichiometry : A 1.2:1 molar ratio of sulfonylating agent to substrate improves conversion .
- Workup : Quench excess sulfonyl chloride with ice-cold water and extract with ethyl acetate.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR or IR) be resolved when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from:
- Tautomerism : The sulfonyl-acetic acid group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize enolic forms and compare with computed spectra (DFT, ).
- Impurities : Trace dichlorobenzyl chloride (CAS 102-47-6, ) may co-elute in HPLC. Employ gradient elution (e.g., 60% acetonitrile/water → 90% over 20 min) for baseline separation.
- Crystallinity : Recrystallize from ethanol/water to obtain pure crystals for X-ray diffraction (if feasible).
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the acetic acid moiety for nucleophilic attacks. For example:
- Esterification : React with alcohols (ROH) via acid catalysis (H₂SO₄) to form esters.
- Amide Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate with amines.
- Kinetic Studies : Monitor reaction progress via LC-MS to determine rate constants under varying pH (4.0–7.4) and temperature (25–60°C) conditions .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and hepatic microsomal preparations.
- Analytical Tools : Use UPLC-PDA to quantify degradation products (e.g., free 3,4-dichlorobenzyl sulfonic acid, ).
- Data Table :
| Condition | Half-life (h) | Major Degradation Product |
|---|---|---|
| PBS, 37°C | 48.2 ± 3.1 | 3,4-Dichlorobenzyl sulfonate |
| SGF, 37°C | 6.5 ± 0.8 | Sulfonic acid derivative |
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer :
- In Situ Quenching : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted sulfonyl chloride.
- Process Analytical Technology (PAT) : Use FTIR or Raman spectroscopy for real-time monitoring of reaction endpoints.
- Scale-Up Protocol :
- Step 1: React 3,4-dichlorobenzyl bromide (1.2 eq) with sulfonylacetic acid ester in DMF/K₂CO₃ (0°C → RT, 12 h).
- Step 2: Hydrolyze ester with NaOH/MeOH/H₂O (reflux, 4 h).
- Yield: 72–78% (purity >95% by HPLC, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
